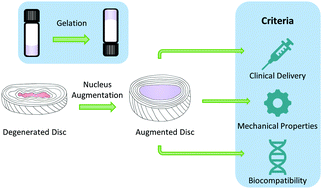Evaluation of injectable nucleus augmentation materials for the treatment of intervertebral disc degeneration
Biomaterials Science Pub Date: 2021-12-17 DOI: 10.1039/D1BM01589C
Abstract
Back pain affects a person's health and mobility as well as being associated with large health and social costs. Lower back pain is frequently caused by degeneration of the intervertebral disc. Current operative and non-operative treatments are often ineffective and expensive. Nucleus augmentation is designed to be a minimally invasive method of restoring the disc to its native healthy state by restoring the disc height, and mechanical and/or biological properties. The majority of the candidate materials for nucleus augmentation are injectable hydrogels. In this review, we examine the materials that are currently under investigation for nucleus augmentation, and compare their ability to meet the design requirements for this application. Specifically, the delivery of the material into the disc, the mechanical properties of the material and the biological compatibility are examined. Recommendations for future testing are also made.


Recommended Literature
- [1] Ultrasensitive detection of carcino-embryonic antigen by using novel flower-like gold nanoparticle SERS tags and SERS-active magnetic nanoparticles†
- [2] Theory and simulation of organic solar cell model compounds: from atoms to excitons
- [3] Conformational modulation of Ant–Pro oligomers using chirality alteration of proline residues†
- [4] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [5] A simple self-assembly route to single crystalline SnO2 nanorod growth by oriented attachment for dye sensitized solar cells
- [6] A stronger acceptor decreases the rates of charge transfer: ultrafast dynamics and on/off switching of charge separation in organometallic donor–bridge–acceptor systems†
- [7] Errata
- [8] Rapid imaging, detection, and quantification of Nosema ceranae spores in honey bees using mobile phone-based fluorescence microscopy†
- [9] Construction of nanocage-structured heterogeneous binary metal sulfides via step-by-step confined growth for boosted lithium storage properties†
- [10] A selective reaction-based fluorescent probe for detecting cobalt in living cells†










